molecular formula C9H21NO2 B13288058 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol

4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol

Cat. No.: B13288058
M. Wt: 175.27 g/mol
InChI Key: NFMCNMICSCPVEQ-UHFFFAOYSA-N
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Description

4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C9H21NO2. It is a secondary amine and alcohol, characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to an amino group and a pentanol chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol typically involves the reaction of 1-methoxypropan-2-amine with 4-pentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-[(1-Methoxypropan-2-yl)amino]pentan-2-one or 4-[(1-Methoxypropan-2-yl)amino]pentanoic acid.

    Reduction: 4-[(1-Methoxypropan-2-yl)amino]pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol
  • 4-[(1-Methoxypropan-2-yl)amino]pentan-2-ol

Uniqueness

4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

4-(1-methoxypropan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C9H21NO2/c1-8(5-4-6-11)10-9(2)7-12-3/h8-11H,4-7H2,1-3H3

InChI Key

NFMCNMICSCPVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC(C)COC

Origin of Product

United States

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